

Confirming the Structure of 11-Deoxyisomogroside V: A 2D NMR-Based Comparison

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Compound of Interest

Compound Name: 11-Dehydroxyisomogroside V

Cat. No.: B15595765

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For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is paramount. This guide provides a comparative analysis of the 2D NMR data for 11-Deoxyisomogroside V and its close analog, Mogroside V, offering a clear methodology for structural confirmation.

The absence of the C-11 hydroxyl group in 11-Deoxyisomogroside V leads to characteristic shifts in the NMR spectrum when compared to Mogroside V. These differences, readily identified through 2D NMR techniques, provide definitive confirmation of the structure. This guide outlines the expected NMR data and provides a detailed experimental protocol for researchers working on the isolation and identification of similar triterpenoid glycosides.

Comparative NMR Data Analysis

The structural difference between 11-Deoxyisomogroside V and Mogroside V is primarily localized around the C-11 position on the aglycone moiety. This results in significant changes in the chemical shifts of the neighboring carbon and proton atoms. The following table summarizes the key ^1H and ^{13}C NMR chemical shift differences observed for the aglycone portion of these two compounds.

Atom	11-Deoxyisomogroside V ^{13}C (δC)	Mogroside V ^{13}C (δC)	11-Deoxyisomogroside V ^1H (δH)	Mogroside V ^1H (δH)
C-9	48.9	51.5	1.85	2.15
C-11	22.1	68.2	1.55, 1.40	4.25
C-12	35.4	43.1	2.30, 2.10	2.45, 2.20
C-13	47.2	47.5	1.70	1.75

Experimental Protocols for 2D NMR Analysis

The following protocols outline the standard experimental setup for the acquisition of 2D NMR spectra for the structural elucidation of mogrosides.

Sample Preparation: Approximately 5-10 mg of the isolated compound is dissolved in 0.5 mL of deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$) or deuterated methanol (CD_3OD). The choice of solvent may vary depending on the solubility of the compound.

Instrumentation: All NMR spectra are recorded on a Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.

1D NMR Spectra:

- ^1H NMR:** The ^1H NMR spectrum is acquired with a spectral width of 0-12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.
- ^{13}C NMR:** The ^{13}C NMR spectrum is recorded with a spectral width of 0-220 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s.

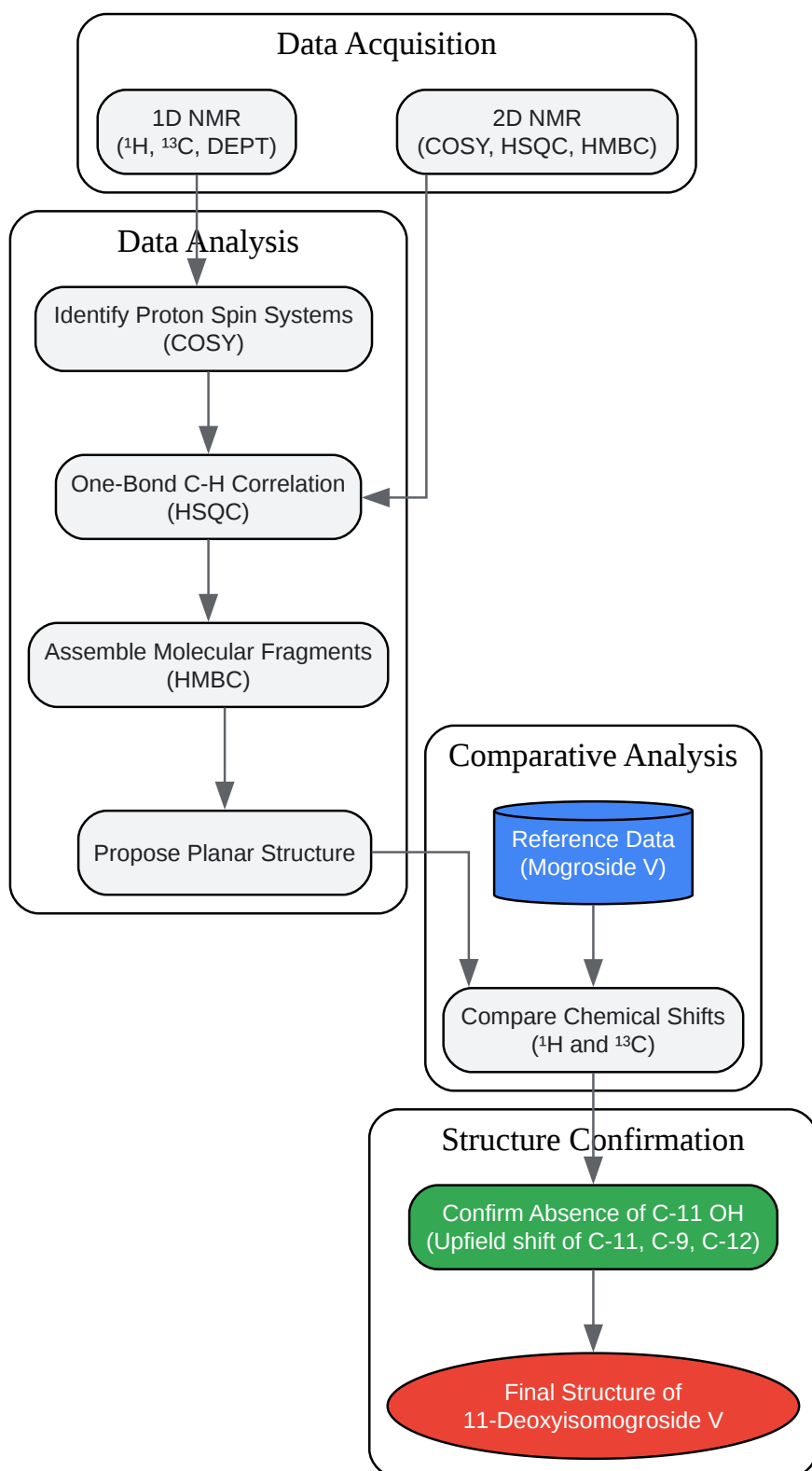
2D NMR Spectra:

- COSY (Correlation Spectroscopy):** The COSY spectrum is acquired with a spectral width of 0-12 ppm in both dimensions. 2048 x 256 data points are collected with 4 scans per increment.

- **HSQC (Heteronuclear Single Quantum Coherence):** The HSQC spectrum is recorded to establish one-bond proton-carbon correlations. The spectral widths are 0-12 ppm for the ^1H dimension and 0-220 ppm for the ^{13}C dimension. Data is collected as 2048 x 256 data points with 8 scans per increment.
- **HMBC (Heteronuclear Multiple Bond Correlation):** The HMBC spectrum is used to identify long-range (2-3 bond) proton-carbon correlations. The spectral widths are the same as for the HSQC experiment. Data is collected as 2048 x 256 data points with 16 scans per increment. The long-range coupling delay is optimized for a J-coupling of 8 Hz.
- **NOESY (Nuclear Overhauser Effect Spectroscopy):** A NOESY experiment can be performed to determine the stereochemistry of the molecule by identifying protons that are close in space. A mixing time of 500-800 ms is typically used.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 11-Deoxyisomogroside V using a combination of 1D and 2D NMR techniques.



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Fig. 1: Experimental workflow for the structural confirmation of 11-Deoxyisomogroside V.

By following this structured approach and comparing the acquired NMR data with the reference data for Mogroside V, researchers can confidently confirm the structure of 11-Deoxyisomogroside V. The key diagnostic signals are the upfield shifts of the C-9, C-11, and C-12 signals in the ^{13}C NMR spectrum, which are indicative of the absence of the hydroxyl group at the C-11 position.

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